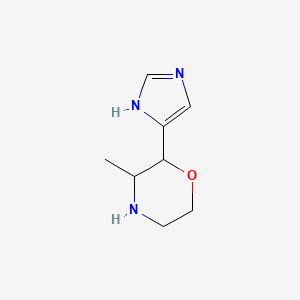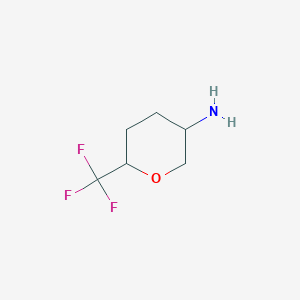
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-2H-pyran ring, which also contains an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods, optimized for higher yields and cost-effectiveness. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) is an example of an efficient industrial method, providing good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium ammonium nitrate and other metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na) can be used for trifluoromethylation reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
4-(Trifluoromethyl)-tetrahydro-2H-pyran-4-amine hydrochloride: This compound shares a similar structure but differs in the position of the trifluoromethyl group and the presence of a hydrochloride salt.
Tetrahydropyran derivatives: Various substituted tetrahydropyrans exhibit similar chemical properties and reactivity.
Uniqueness: 6-(Trifluoromethyl)tetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)oxan-3-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5H,1-3,10H2 |
InChI Key |
CELVVBNSYAQPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


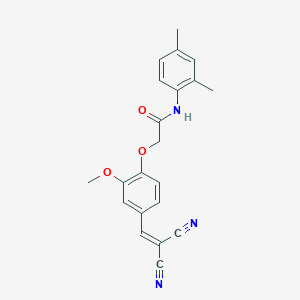
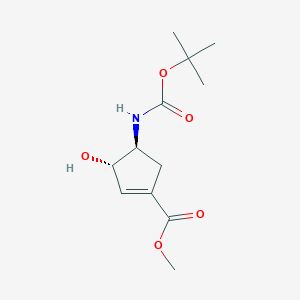
![7-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12989342.png)
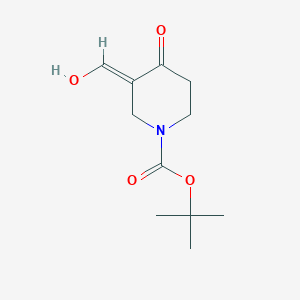
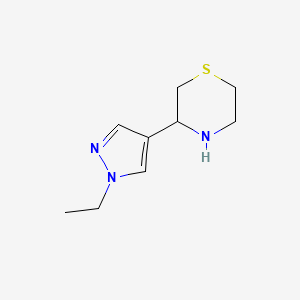
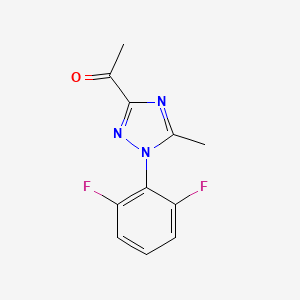
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
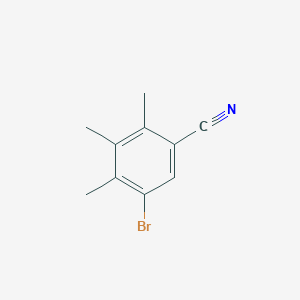
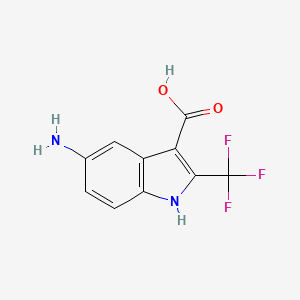
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
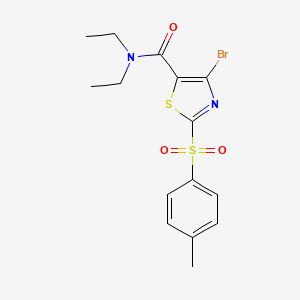
![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
